N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide

Catalog No.
S548359
CAS No.
702674-56-4
M.F
C20H23BrN8O
M. Wt
471.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino...

CAS Number

702674-56-4

Product Name

N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide

IUPAC Name

N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide

Molecular Formula

C20H23BrN8O

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H23BrN8O/c21-17-12-24-19(28-18(17)23-7-6-16-11-22-13-25-16)26-14-4-3-5-15(10-14)27-20(30)29-8-1-2-9-29/h3-5,10-13H,1-2,6-9H2,(H,22,25)(H,27,30)(H2,23,24,26,28)

InChI Key

DMMILYKXNCVKOJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

BX912; BX 912; BX912.

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

Description

The exact mass of the compound N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide is 470.11782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BX-912 is a small molecule inhibitor that targets a protein called 3-phosphoinositide-dependent protein kinase 1 (PDK1) []. PDK1 is a serine/threonine kinase, a type of enzyme that regulates many cellular processes by adding phosphate groups to other proteins. PDK1 plays a critical role in cell survival and proliferation, making it an attractive target for cancer research [].

Inhibition of PDK1

BX-912 has been shown to be a potent inhibitor of PDK1, with an inhibitory concentration (IC50) of 26 nM []. This means that BX-912 can effectively block the activity of PDK1 at very low concentrations. Studies have demonstrated that BX-912 can inhibit the phosphorylation and activation of downstream kinases that are regulated by PDK1, such as protein kinase B (PKB) and protein kinase A (PKA) [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

470.11782

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

BX-912

Dates

Modify: 2023-08-15
1: Mashukova A, Forteza R, Wald FA, Salas PJ. PDK1 in apical signaling endosomes  participates in the rescue of the polarity complex atypical PKC by intermediate filaments in intestinal epithelia. Mol Biol Cell. 2012 May;23(9):1664-74. Epub 2012 Mar 7. PubMed PMID: 22398726; PubMed Central PMCID: PMC3338434.

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